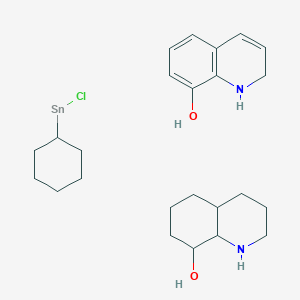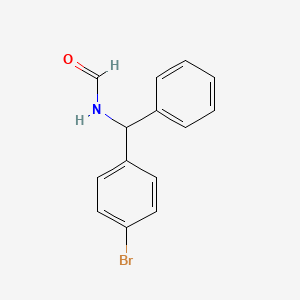
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol;chloro(cyclohexyl)tin;1,2-dihydroquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol is a complex organic compound with a unique structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple functional groups and a tin atom in its structure makes it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol involves multiple steps. The starting materials typically include quinoline derivatives and organotin compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of palladium catalysts and anhydrous conditions can be crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced on an industrial scale.
化学反応の分析
Types of Reactions
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert the compound into its fully saturated form.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
科学的研究の応用
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial agent and in the development of new drugs.
Industry: In the industrial sector, the compound can be used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol involves its interaction with specific molecular targets. The presence of the tin atom allows the compound to form stable complexes with various biomolecules, influencing their activity and function. The compound can also interact with cellular membranes, affecting their permeability and leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: This compound shares a similar hydrocarbon backbone but lacks the tin atom, making it less versatile in certain applications.
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another similar compound with a different functional group arrangement, leading to distinct chemical properties.
Uniqueness
The uniqueness of 1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol; chloro(cyclohexyl)tin; 1,2-dihydroquinolin-8-ol lies in its combination of a quinoline backbone with a tin atom. This combination provides a unique set of chemical properties, making it valuable for a wide range of applications in research and industry.
特性
CAS番号 |
18660-31-6 |
|---|---|
分子式 |
C24H37ClN2O2Sn |
分子量 |
539.7 g/mol |
IUPAC名 |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol;chloro(cyclohexyl)tin;1,2-dihydroquinolin-8-ol |
InChI |
InChI=1S/C9H17NO.C9H9NO.C6H11.ClH.Sn/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;;/h7-11H,1-6H2;1-5,10-11H,6H2;1H,2-6H2;1H;/q;;;;+1/p-1 |
InChIキー |
CTCCSSWKWFFPEI-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)[Sn]Cl.C1CC2CCCNC2C(C1)O.C1C=CC2=C(N1)C(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)


![1-Methyl-4-[(1-nitropropyl)sulfonyl]benzene](/img/structure/B13988092.png)

